6-(4-Methoxyphenyl)pyridazin-3-amine

Purity Analysis Quality Control Chemical Synthesis

Reproducible synthesis of GABA-A tool compounds SR 95103 and Gabazine requires high-purity 6-(4-Methoxyphenyl)pyridazin-3-amine. Generic substitution is not feasible due to SAR-dependence on the 4-methoxyphenyl group. This ≥98% pure precursor ensures: • Consistent yields in SR 95103 synthesis (apparent Ki 2.2 μM) • Validated identity via melting point 164-169°C and LogP 1.39 • Bulk stock for immediate global shipping

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 4776-87-8
Cat. No. B028083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)pyridazin-3-amine
CAS4776-87-8
Synonyms3-Amino-6-(p-methoxyphenyl)pyridazine; 
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(C=C2)N
InChIInChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14)
InChIKeyPCPMUYYPWJFHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Methoxyphenyl)pyridazin-3-amine: GABA-A Antagonist Intermediate


6-(4-Methoxyphenyl)pyridazin-3-amine (CAS 4776-87-8) is an aminopyridazine derivative that functions as a selective and competitive antagonist of the GABA-A receptor [1]. This heterocyclic compound, with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol, is widely utilized as a critical synthetic intermediate for the preparation of well-characterized GABAergic tool compounds, most notably SR 95103 and SR 95531 (Gabazine) . Its structural features, including the electron-donating 4-methoxyphenyl group at the pyridazine 6-position, contribute to its distinct physicochemical and pharmacological profile within the aminopyridazine class [2].

Analog Substitution Risks for 6-(4-Methoxyphenyl)pyridazin-3-amine


Generic substitution within the 3-aminopyridazine class is not feasible due to the profound impact of the 6-position substituent on both physicochemical properties and biological activity. A foundational structure-activity relationship (SAR) study established that the presence of an aromatic π-system with electron-donating substituents at the 6-position of the pyridazine ring is critical for achieving high potency as a GABA-A receptor antagonist, with the highest observed potency being approximately 250 times that of bicuculline [1]. The 4-methoxyphenyl group in 6-(4-Methoxyphenyl)pyridazin-3-amine directly fulfills these electronic and steric requirements, a feature not shared by unsubstituted phenyl or electron-withdrawing analogs. Consequently, directly replacing this compound with a close analog like 6-phenylpyridazin-3-amine will alter the compound's lipophilicity, solid-state properties, and its utility as a precursor for specific tool compounds such as SR 95103, thereby compromising experimental reproducibility and synthetic yield .

Key Procurement Differentiators for 6-(4-Methoxyphenyl)pyridazin-3-amine


Purity Advantage Over Unsubstituted Analog

6-(4-Methoxyphenyl)pyridazin-3-amine is routinely supplied with a minimum purity specification of ≥98%, as verified by GC or HPLC . In contrast, the closely related analog 6-phenylpyridazin-3-amine is more commonly offered at a lower minimum purity of 95% from major suppliers . This 3% higher purity threshold reduces the presence of potentially interfering impurities, which is critical for reproducible biological assays and downstream synthetic applications.

Purity Analysis Quality Control Chemical Synthesis

Melting Point and Solid-State Stability

The melting point of 6-(4-Methoxyphenyl)pyridazin-3-amine is consistently reported in the range of 164-169°C . This is significantly higher than the melting point of the unsubstituted analog, 6-phenylpyridazin-3-amine, which is reported to be 141-145°C . This 20-25°C increase in melting point suggests stronger intermolecular forces in the solid state, a property often correlated with enhanced long-term storage stability and robustness during handling and formulation.

Thermal Analysis Solid-State Chemistry Storage Stability

Lower Lipophilicity vs. Unsubstituted Analog

The predicted octanol-water partition coefficient (LogP) for 6-(4-Methoxyphenyl)pyridazin-3-amine is 1.39 , which is substantially lower than the predicted LogP of 2.307 for the unsubstituted analog, 6-phenylpyridazin-3-amine . This difference of nearly one log unit indicates that the methoxy-substituted compound is more hydrophilic, which can translate to improved aqueous solubility and altered membrane permeability characteristics, key considerations for in vitro and in vivo studies.

Lipophilicity ADME Properties Solubility Prediction

Precursor for GABAergic Tool Compounds

6-(4-Methoxyphenyl)pyridazin-3-amine is a validated and widely cited synthetic intermediate for the preparation of SR 95103 (apparent Ki = 2.2 μM for [3H]GABA displacement) and SR 95531 (Gabazine), both of which are gold-standard competitive GABA-A receptor antagonists . While this compound itself acts as a GABA-A antagonist , its primary differentiator for procurement is its established role in the synthesis of these well-characterized tool compounds. In contrast, close analogs like 6-phenylpyridazin-3-amine are not commonly employed for the same purpose .

Chemical Biology GABA-A Receptor Tool Compound Synthesis

6-(4-Methoxyphenyl)pyridazin-3-amine Use Cases


SR 95103 Synthesis

6-(4-Methoxyphenyl)pyridazin-3-amine is the recommended starting material for the synthesis of SR 95103 [2-(3-carboxypropyl)-3-amino-4-methyl-6-phenylpyridazinium chloride], a selective and competitive GABA-A receptor antagonist [1]. Its defined role as a precursor ensures a high-yield route to a tool compound with a known binding affinity (apparent Ki of 2.2 μM for [3H]GABA displacement), making it indispensable for electrophysiological and behavioral studies investigating GABAergic neurotransmission .

Gabazine (SR 95531) Preparation

This compound serves as a key intermediate in the synthesis of Gabazine (SR 95531), a high-affinity competitive antagonist widely used in electrophysiology to isolate GABA-A receptor-mediated currents [1]. Procuring 6-(4-Methoxyphenyl)pyridazin-3-amine ensures the ability to generate this essential pharmacological tool, which is characterized by a specific binding profile that labels the GABA-A receptor in its antagonist conformation, as demonstrated in [3H]SR 95531 radioligand binding assays .

SAR Studies of Aminopyridazine GABA Antagonists

For medicinal chemistry groups exploring the SAR of pyridazine-based GABA-A antagonists, 6-(4-Methoxyphenyl)pyridazin-3-amine provides a well-defined core scaffold. The compound's physicochemical properties, such as its higher melting point (164-169°C) and lower predicted LogP (1.39) compared to the unsubstituted phenyl analog, offer a controlled baseline for evaluating the impact of further structural modifications on solid-state behavior, solubility, and membrane permeability [1].

Analytical Method Development for Aminopyridazines

The well-characterized purity (≥98%) and distinct melting point range (164-169°C) of 6-(4-Methoxyphenyl)pyridazin-3-amine make it an ideal reference standard for developing and validating analytical methods, such as HPLC or GC, for the detection and quantification of aminopyridazine derivatives in complex mixtures or reaction streams [1]. Its use as a high-purity standard can improve the accuracy and reliability of analytical data in both academic and industrial quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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